Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-cyclopropyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9-6-13-7-12(9,5-1)11-15-14-10(16-11)8-3-4-8/h8-9,13H,1-7H2/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUSEAANMDCPHP-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NN=C(O3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C3=NN=C(O3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. Specific routes often include:
Cyclopropylation: : Introduction of the cyclopropyl group to the oxadiazole ring.
Hexahydrocyclopenta[c]pyrrol Formation: : Using catalytic hydrogenation and ring-closing reactions.
Industrial Production Methods
On an industrial scale, the production might involve continuous flow chemistry techniques to ensure high yield and purity, leveraging optimized catalysts and solvents to streamline the synthetic process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole can participate in a variety of chemical reactions, including:
Oxidation: : Using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reduction: : Utilizing lithium aluminium hydride or sodium borohydride.
Substitution: : Involving halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Performed in an acidic or basic medium, often requiring moderate temperatures.
Reduction: : Typically conducted in an anhydrous environment with stirring under inert gas.
Substitution: : Catalyzed by bases or acids, depending on the specific reaction.
Major Products Formed
Major products from these reactions vary based on the pathway, including modified oxadiazoles, cyclopropyl derivatives, and pyrrol variants.
Scientific Research Applications
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole's applications span multiple disciplines:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential in modifying biological pathways.
Medicine: : Investigated for therapeutic uses, including antimicrobial and anticancer properties.
Industry: : Employed in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through various mechanisms, often involving interactions with specific molecular targets and pathways. These might include:
Binding to Enzymes: : Modulating enzyme activity.
Receptor Interaction: : Acting as an agonist or antagonist.
Cellular Pathways: : Influencing signal transduction pathways to elicit biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a cyclopropane ring, a 1,3,4-oxadiazole scaffold, and a bicyclic pyrrolidine system. Below is a comparative analysis with structurally related molecules from patent literature and bioactive studies:
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
- Cyclopropane vs. Ethyl Substitutions : The cyclopropyl group in the target compound may improve membrane permeability compared to bulkier ethyl substituents seen in analogs like (1R,3R,4S)-3-Ethyl-4-(...) .
- Oxadiazole vs. Triazole Cores : Unlike triazole-containing analogs (e.g., pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine derivatives), the 1,3,4-oxadiazole core may reduce off-target interactions due to altered hydrogen-bonding capacity .
Bioactivity and Pharmacological Insights
While direct bioactivity data for the target compound are sparse, insights can be inferred from related molecules:
- Antimicrobial Potential: Marine actinomycete-derived bicyclic pyrrolidine analogs (e.g., salternamide E) exhibit potent antimicrobial and anticancer activities, suggesting similar pathways for the target compound .
- Kinase Inhibition: Compounds with fused heterocycles (e.g., pyrrolo-triazolo-pyrazines) show nanomolar-range inhibition of kinases like JAK2 and EGFR, hinting at possible kinase-targeted applications for the oxadiazole analog .
- Metabolic Stability: Cyclopropyl-substituted oxadiazoles demonstrate improved metabolic stability in hepatic microsome assays compared to non-substituted variants, as seen in patent-derived analogs .
Biological Activity
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The specific structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Antiviral Properties : Potential in treating viral infections.
- Anti-inflammatory Effects : May reduce inflammation.
The antimicrobial activity of 1,3,4-oxadiazole derivatives is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Studies have shown that these compounds can interfere with bacterial cell wall synthesis and protein function.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin .
- Antifungal Activity : Research highlighted the efficacy of oxadiazole compounds against Candida albicans, showing significant inhibition of biofilm formation .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 8 | |
| Compound B | S. aureus | 16 | |
| Compound C | C. albicans | 32 |
Research Findings
Recent studies have focused on synthesizing novel derivatives of oxadiazoles and evaluating their biological activities. For instance:
- A series of 1,3,4-oxadiazole derivatives were synthesized and screened for their antimicrobial properties. The most promising candidates showed potent activity against both Gram-positive and Gram-negative bacteria .
- Molecular docking studies indicated that these compounds bind effectively to bacterial enzymes essential for cell wall synthesis, suggesting a mechanism for their antibacterial effects .
Q & A
Q. How can researchers optimize the synthesis of Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole to improve yield and purity?
Methodological Answer: The synthesis of bicyclic oxadiazole derivatives typically involves cyclocondensation reactions between carboxylic acid derivatives and hydrazides. Key steps include:
- Cyclocondensation : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (e.g., 20–60%) to isolate the product, followed by recrystallization using acetonitrile or dichloromethane .
- Catalytic Optimization : Test palladium or copper catalysts in coupling reactions to stabilize intermediates (e.g., hexahydrocyclopenta[c]pyrrole precursors) .
Q. What spectroscopic techniques are critical for characterizing the structure and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR (e.g., 300–400 MHz in DMSO-) to confirm stereochemistry at the (3aR,6aR) positions. Key signals include cyclopropane protons (δ 0.8–1.2 ppm) and oxadiazole carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 393 [M+H]+) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve bicyclic frameworks by growing single crystals in ethanol/water mixtures (70:30) .
Q. How can researchers screen the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with sterically constrained active sites (e.g., kinases or proteases) due to the compound’s bicyclic structure .
- Assay Design : Use fluorescence-based assays (e.g., ATPase activity with Tb-labeled substrates) at concentrations of 0.1–10 μM. Include controls with cyclopropane-free analogs to assess structural specificity .
- Data Interpretation : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and compare with reference inhibitors like staurosporine .
Advanced Research Questions
Q. What strategies resolve contradictions in activity data between in vitro and cellular assays for this compound?
Methodological Answer:
- Solubility Testing : Measure logP values (e.g., using shake-flask method) to assess membrane permeability. If logP > 3, modify the cyclopropane or oxadiazole moieties to improve hydrophilicity .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze by LC-MS to identify degradation products (e.g., CYP450-mediated oxidation) .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to detect non-specific binding .
Q. How can computational modeling predict the compound’s binding mode to retinol-binding protein 4 (RBP4)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with RBP4 crystal structures (PDB: 5NU8). Restrict the search space to the hydrophobic pocket near Trp67 and Glu72 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropane-arginine interaction. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding energy contributions from the hexahydrocyclopenta[c]pyrrole core .
Q. What methods separate enantiomers of analogs with modified cyclopropane substituents?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA columns with n-hexane/isopropanol (90:10) at 1 mL/min. Monitor retention times for (3aR,6aR) vs. (3aS,6aS) configurations .
- Diastereomeric Salt Formation : React the racemate with L-tartaric acid in ethanol, then recrystallize at −20°C to isolate the desired enantiomer .
- Enzymatic Resolution : Screen lipases (e.g., CAL-B) in acetonitrile to selectively hydrolyze ester derivatives of the undesired enantiomer .
Q. How can researchers mitigate toxicity risks identified in preliminary hazard assessments?
Methodological Answer:
- In Silico Tox Prediction : Use Derek Nexus to flag structural alerts (e.g., oxadiazole-related mutagenicity) .
- Ames Test : Assess mutagenicity in TA98 and TA100 strains at concentrations up to 1 mg/plate. If positive, replace the oxadiazole with a thiadiazole ring .
- hERG Inhibition : Patch-clamp assays (IC < 10 μM) guide modifications to the benzyl or cyclopropane groups to reduce cardiac risk .
Q. What experimental designs validate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
- ROS Detection : Use DCFH-DA fluorescence in HUVEC cells treated with 1–50 μM compound. Compare with N-acetylcysteine controls .
- Gene Expression : Perform qPCR for Nrf2 targets (e.g., HO-1, GCLC) after 24-hour exposure. Use siRNA knockdown to confirm pathway specificity .
- In Vivo Models : Administer 10 mg/kg (IP) in zebrafish larvae and image oxidative stress via mitoTracker Red .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
